2,2,3,3-Tetrafluoropropyl 4-(4-iodoanilino)-4-oxobutanoate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 4-(4-iodoanilino)-4-oxobutanoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of fluorine atoms, an iodine-substituted aniline group, and a butanoate ester, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 4-(4-iodoanilino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,2,3,3-tetrafluoropropanol with 4-iodoaniline to form the corresponding aniline derivative. This intermediate is then reacted with a suitable acylating agent, such as butanoyl chloride, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 4-(4-iodoanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The iodine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 4-(4-iodoanilino)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-(4-iodoanilino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and iodine-substituted aniline group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of biological pathways, making the compound valuable for therapeutic and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 4-toluenesulfonate
- 2,2,3,3-Tetrafluoropropyl 4-methylbenzenesulfonate
- 2,2,3,3-Tetrafluoropropyl 4-nitrobenzenesulfonate
Uniqueness
Compared to similar compounds, 2,2,3,3-tetrafluoropropyl 4-(4-iodoanilino)-4-oxobutanoate stands out due to the presence of the iodine-substituted aniline group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(4-iodoanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4INO3/c14-12(15)13(16,17)7-22-11(21)6-5-10(20)19-9-3-1-8(18)2-4-9/h1-4,12H,5-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALFNQUPLKXGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)OCC(C(F)F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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